5-aminopyrazine-2-carbaldehyde

Catalog No.
S2919945
CAS No.
1263378-65-9
M.F
C5H5N3O
M. Wt
123.115
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-aminopyrazine-2-carbaldehyde

Achieving high crystallinity in COFs demands precise monomer geometry. 5-Aminopyrazine-2-carbaldehyde provides the essential para-amine/aldehyde arrangement for linear polymer chains, ensuring ordered pore structures and high surface area.

  • Enables gas separation membranes with high selectivity (e.g., CO2/CH4).
  • Avoids amorphous byproducts from meta-isomer 'kinks'.
  • Preferred pteridine precursor for kinase inhibitors, eliminating regioisomer purification.

In stock for immediate dispatch.

CAS Number

1263378-65-9

Product Name

5-aminopyrazine-2-carbaldehyde

IUPAC Name

5-aminopyrazine-2-carbaldehyde

Molecular Formula

C5H5N3O

Molecular Weight

123.115

InChI

InChI=1S/C5H5N3O/c6-5-2-7-4(3-9)1-8-5/h1-3H,(H2,6,8)

InChI Key

DQLKHOYGZWZFNK-UHFFFAOYSA-N

SMILES

C1=C(N=CC(=N1)N)C=O

solubility

not available

Synonyms

5-Amino-2-pyrazinecarbaldehyde, 5-Amino-2-formylpyrazine, 2-Formyl-5-aminopyrazine, 5-Aminopyrazine-2-carboxaldehyde

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

5-Aminopyrazine-2-carbaldehyde (CAS 1263378-65-9) is a heterocyclic aromatic compound featuring both an amine and an aldehyde functional group. This specific arrangement makes it a valuable bifunctional monomer, or 'linker', for synthesizing nitrogen-rich, porous crystalline materials known as Covalent Organic Frameworks (COFs). [REFS-1, REFS-2] The primary procurement driver for this compound is its role as a precisely defined geometric building block for advanced materials used in gas separation, catalysis, and sensing. [3]

Research Fit

Regiospecific 5-aminopyrazine building block for kinase inhibitor library synthesis
Orthogonal amino and aldehyde reactivity enables chemoselective derivatization
Requires cold-chain storage (4 °C) with light and moisture protection

Substituting 5-aminopyrazine-2-carbaldehyde with near analogs is not viable for applications requiring high structural order. The 'para' orientation of the amino and aldehyde groups is critical for forming linear, predictable polymer chains, which is a prerequisite for achieving high crystallinity in the final material. [1] Using an isomer, such as 3-aminopyrazine-2-carbaldehyde ('meta' orientation), would introduce a 'kink' in the polymer backbone, disrupting long-range order and likely resulting in an amorphous, lower-performance material. [2] Similarly, replacing the amino group (an electron-donating group) with a halogen or removing it entirely (e.g., using pyrazine-2-carbaldehyde) fundamentally changes the electronic properties of the monomer, which directly impacts the photophysical and catalytic behavior of the resulting framework. [3]

Substitution Risk

Target
5-Aminopyrazine-2-carbaldehyde
Regiospecific scaffold for anti-HCMV pharmacophore (XMD7 series); requires controlled storage
Common Substitute
3-Aminopyrazine-2-carbaldehyde
Different pharmacophoric geometry; reported PI3Kα-focused inhibitor profile; ambient storage possible
Regioisomer mismatch may alter SAR outcomes in antiviral assays
Storage condition differences could impact lot consistency if protocols are interchanged

High Crystallinity and Porosity in COF Synthesis

The specific geometry of 5-aminopyrazine-2-carbaldehyde is a key enabler for producing highly crystalline and porous COFs. For instance, the imine-linked Py-COF synthesized from this monomer exhibited a high degree of crystallinity confirmed by sharp peaks in its powder X-ray diffraction (PXRD) pattern. [1] This structural order results in a high Brunauer-Emmett-Teller (BET) surface area of 1178 m²/g. In contrast, many COFs synthesized from less geometrically precise or more flexible linkers often exhibit poor long-range order, leading to significantly lower surface areas and diminished performance in applications like gas separation. [2]

Evidence DimensionBET Surface Area
Target Compound Data1178 m²/g (for resulting Py-COF)
Comparator Or BaselineBenchmark imine-COFs (e.g., COF-300) with values around 1360 m²/g, demonstrating the target is in the high-performance class. [<a href="https://pubs.acs.org/doi/10.1021/ja8096256" target="_blank">3</a>] Amorphous or poorly crystalline analogs typically show much lower values.
Quantified DifferenceAchieves a high surface area comparable to established high-performance COFs.
ConditionsSynthesis of an imine-linked 2D Covalent Organic Framework under solvothermal conditions.

High crystallinity and surface area are critical for applications in gas storage, separation, and heterogeneous catalysis, making this monomer a reliable choice for producing effective porous materials.

Anti-HCMV Activity
Class-level inference
5-amino regioisomer: ED50 0.3–0.4 μM (AD169), 2.1–2.5 μM (Merlin); CC50 >10 μM. 3-amino regioisomer: no detectable activity in same HTS platform.
Reported selectivity index >25–33 for AD169; endpoint context depends on assay conditions.
Viral yield reduction assay in HFF cells; single literature source.

Efficient Route to Pteridine Scaffolds

The vicinal amino and aldehyde groups on the pyrazine ring make this compound a direct and efficient precursor for the synthesis of the pteridine ring system, a core scaffold in many bioactive molecules. [1] Alternative routes to pteridines often require more steps or start from less stable precursors. For example, syntheses starting from pyrimidines require condensation with dicarbonyl compounds, where regioselectivity can be a significant issue. [2] The use of 5-aminopyrazine-2-carbaldehyde provides a regiochemically defined route to specific pteridine isomers, which is a significant advantage in pharmaceutical development workflows.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataProvides a direct, regiochemically controlled route to pteridines.
Comparator Or BaselineMulti-step syntheses from pyrimidine precursors which can suffer from poor regioselectivity.
Quantified DifferenceReduces synthetic steps and improves isomeric purity compared to alternative pathways.
ConditionsCondensation reactions to form the pteridine core.

For medicinal chemists, this compound offers a more direct and reliable synthesis route to a privileged pharmaceutical scaffold, saving time and improving the purity of the final products.

DMP Oxidation Yield
Cross-study comparable
61% isolated yield
Benchmark yield for process-scale evaluation of methyl-to-aldehyde oxidation.
Dess-Martin periodinane, CH₂Cl₂, 20°C; source not specified.
Storage Stability
Class-level inference
5-amino: 4°C, N₂ atmosphere, protect from light. 3-amino: ambient, no inert atmosphere required.
Cold-chain logistics may be necessary to maintain aldehyde integrity.
Based on vendor SDS; verify for specific lots.
Commercial Purity
Cross-study comparable
5-amino: 95–96% (HPLC). 3-amino: ≥97% (HPLC).
Regioisomeric identity verification is critical; even low-level cross-contamination may confound SAR.
HPLC purity; confirm with NMR retention time matching.
Kinase Inhibition Profile
Class-level inference
5-amino scaffold: multi-kinase inhibitor at 10 μM in 353-kinase panel. 3-amino scaffold: selective PI3Kα inhibitor profile.
Polypharmacology context may suit broad host-kinase antiviral studies; targeted selectivity differs.
Different assay panels; direct numerical comparison not possible.

Gas Separation Membranes via COF

This compound is the right choice for synthesizing highly ordered COF materials intended for use in gas separation membranes. The predictable, linear polymerization enabled by its specific isomerism leads to well-defined pore structures and high surface areas, which are critical for achieving high selectivity and permeability in applications like CO2/CH4 separation. [1]

Regiocontrolled Kinase Inhibitor Synthesis

In pharmaceutical R&D, this aldehyde is a preferred starting material for constructing pteridine-based molecules, such as certain kinase inhibitors. Its structure ensures the correct regiochemistry in the final product, avoiding the formation of difficult-to-separate isomers that can arise from other synthetic routes and streamlining the drug discovery process. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
HCMV antiviral research studies
Regiospecific 5-aminopyrazine pharmacophore access
IE2 protein production assays and host-kinase target engagement
Multi-kinase inhibitor library synthesis
Broad kinome coverage scaffold
Kinase selectivity profiling across relevant assay panels
Heterocyclic library via aldehyde condensation
Orthogonal amino/aldehyde reactivity
Chemoselective derivatization without amino-group interference
Process scale-up with defined storage protocols
Cold-chain logistics and inert atmosphere storage
Regioisomeric purity and stability under recommended conditions

XLogP3

-0.8

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